molecular formula C4H2ClNO2 B1311673 3-Isoxazolecarbonyl chloride CAS No. 53064-54-3

3-Isoxazolecarbonyl chloride

Cat. No.: B1311673
CAS No.: 53064-54-3
M. Wt: 131.52 g/mol
InChI Key: METIWKXXPOVGFE-UHFFFAOYSA-N
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Description

3-Isoxazolecarbonyl chloride is a chemical compound with the molecular formula C4H2ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Mechanism of Action

Mode of Action

It’s known that isoxazole synthesis often employs cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . This could suggest that 3-Isoxazolecarbonyl chloride might interact with its targets through similar mechanisms.

Result of Action

Given the significance of isoxazole in drug discovery , it can be inferred that this compound may have a wide range of potential effects.

Action Environment

It’s worth noting that the synthesis of isoxazole often involves eco-friendly synthetic strategies , suggesting that environmental factors could potentially influence the action of this compound.

Preparation Methods

3-Isoxazolecarbonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isoxazole with thionyl chloride under reflux conditions. This reaction typically yields this compound with high purity . Another method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to convert isoxazole-3-carboxylic acid to this compound .

Chemical Reactions Analysis

3-Isoxazolecarbonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are amides, esters, and isoxazole-3-carboxylic acid .

Comparison with Similar Compounds

3-Isoxazolecarbonyl chloride is similar to other isoxazole derivatives such as isoxazole-5-carbonyl chloride and isoxazole-4-carbonyl chloride. it is unique in its specific reactivity and applications. Isoxazole-5-carbonyl chloride, for example, is used in different synthetic applications and has distinct biological activities . Other similar compounds include isoxazole-3-carboxylic acid and isoxazole-4-carboxylic acid, which differ in their functional groups and reactivity .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it a valuable building block in scientific research and industrial applications.

Properties

IUPAC Name

1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METIWKXXPOVGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451577
Record name 3-Isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-54-3
Record name 3-Isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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